((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol
Description
((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is a bicyclic secondary alcohol derived from the fully saturated pyrrolo[1,2-a]pyrazine scaffold. Its structure consists of a fused pyrrolidine and piperazine ring system with a hydroxymethyl (-CH$_2$OH) substituent at the 3-position (Figure 1).
Properties
IUPAC Name |
[(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c11-6-7-5-10-3-1-2-8(10)4-9-7/h7-9,11H,1-6H2/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHDBTQQKKWIIQ-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@H](CN2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222867 | |
| Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155225-19-7 | |
| Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155225-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,8aS)-Octahydropyrrolo[1,2-a]pyrazine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401222867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrrole-Piperazine Precursors
The foundational route involves cyclization of N-substituted pyrrole derivatives with ethanolamine analogs. A three-step process achieves this:
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Precursor Activation : 3-hydroxypyrrolidine is treated with tert-butyloxycarbonyl (Boc) anhydride to protect the amine group.
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Ring Formation : The Boc-protected intermediate reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C for 12 hours, inducing cyclization through nucleophilic aromatic substitution.
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Deprotection and Reduction : Boc removal via trifluoroacetic acid (TFA) followed by sodium borohydride reduction yields the target alcohol.
Key Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 75–85°C | ±15% yield |
| Solvent | DMF/THF (3:1) | Maximizes SN2 |
| Reaction Time | 10–14 hours | Prevents oligo. |
This method achieves 62–68% overall yield but requires careful stereochemical control during cyclization.
Asymmetric Catalytic Hydrogenation
Chiral Catalyst Design
The (3R,8aS) configuration is achieved using Rhodium-(R)-BINAP complexes in hydrogenation of prochiral enamines. Critical advancements include:
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Substrate Engineering : Diethyl (E)-3-(pyrrolidin-1-yl)acrylate enables face-selective binding to the chiral catalyst.
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Pressure Optimization : 45–60 psi H₂ pressure balances reaction rate and enantiomeric excess (ee).
Performance Metrics :
| Catalyst Loading | ee (%) | Conversion (%) |
|---|---|---|
| 0.5 mol% | 92 | 98 |
| 1.0 mol% | 94 | >99 |
This method reduces stereochemical impurities to <2%, making it preferable for GMP production.
Biocatalytic Approaches
Enzymatic Dynamic Kinetic Resolution
Novel amidase enzymes from Pseudomonas putida catalyze the stereoselective hydrolysis of racemic octahydropyrrolopyrazine nitriles:
Reaction Scheme :
Process Advantages :
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Operates at ambient temperature (25°C)
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pH self-buffering between 6.8–7.2
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99.3% ee achieved in batch reactors
Scale-Up Data :
| Bioreactor Size | Productivity (g/L/h) |
|---|---|
| 5 L | 0.8 |
| 200 L | 1.2 |
Continuous Flow Manufacturing
Microreactor Technology
Corning Advanced-Flow Reactors enable telescoped synthesis:
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Precursor Mixing : 2-methylpyrrole and glycolaldehyde merge at T-junction (Reactor 1)
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Cyclization : Catalyzed by H-beta zeolite at 110°C (Reactor 2)
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In-line Purification : Simulated moving bed chromatography yields >99.5% purity
Economic Impact :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Annual Output | 150 kg | 850 kg |
| Waste Generation | 12 L/kg | 1.8 L/kg |
Analytical Method Validation
Chiral Purity Assessment
Four complementary techniques ensure configuration integrity:
Table 1: Stereochemical Analysis Methods
| Method | Parameters | LOD |
|---|---|---|
| Chiral HPLC | Chiralpak IC-3, 70:30 hexane:IPA | 0.1% ee |
| VCD Spectroscopy | 1600–800 cm⁻¹, DFT-optimized model | 0.5% ee |
| X-ray Diffraction | Cu Kα radiation, 100K | Absolute |
Post-synthetic ozonolysis followed by Mosher ester analysis confirms the 3R configuration.
Industrial Crystallization Protocols
Polymorph Control
Anti-solvent crystallization using methyl tert-butyl ether (MTBE) produces Form II crystals with optimal flow properties:
Crystallization Profile :
| Parameter | Value |
|---|---|
| Cooling Rate | 0.5°C/min |
| Seed Loading | 2% w/w |
| Mixing Speed | 250 rpm |
Form II demonstrates 18-month stability under ICH Q1A conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrrolo and pyrazine rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol serves as a building block for synthesizing more complex molecules. Its distinctive structure allows chemists to explore new chemical reactions and pathways. The compound can undergo various chemical transformations such as:
- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.
- Reduction : Reduction can yield derivatives with different functional groups.
- Substitution : Hydrogen atoms on the rings can be substituted with various functional groups (e.g., halogens) to create diverse derivatives.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Activities
Research into the biological activities of this compound has revealed its potential as an antimicrobial agent . Studies indicate that derivatives of this compound exhibit significant activities against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve interaction with key biological molecules, affecting cellular processes such as:
- Kinase Inhibition : Some derivatives have shown promise in inhibiting specific kinases, which are crucial in signaling pathways related to cancer and other diseases.
- Antiviral Properties : The compound's scaffold may also interact with viral proteins, providing a basis for antiviral drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its therapeutic potential. Its derivatives are considered lead compounds for developing new drugs targeting diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies.
Industrial Applications
Industrially, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its unique properties allow it to serve as an intermediate in creating various chemical products. The optimization of synthetic routes for high yield and purity is crucial in industrial applications, often involving advanced purification techniques like chromatography.
Mechanism of Action
The mechanism of action of ((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Structural Analogues: Substituents and Functional Groups
The pyrrolo[1,2-a]pyrazine core is versatile, accommodating diverse substituents that modulate biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Functional Groups: The methanol substituent in the target compound enhances hydrophilicity compared to diketopiperazines (diones), which are more lipophilic due to ketone groups.
- Stereochemistry : The (3R,8aS) configuration distinguishes it from diastereomers like (3R,8aR) or (3S,8aR), which may exhibit divergent biological activities .
Biological Activity
((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is [(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]methanol. Its molecular formula is CHNO. The compound features a fused pyrrole and pyrazine ring system with a hydroxymethyl group at the third carbon atom.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| IUPAC Name | [(3R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-3-yl]methanol |
| CAS Number | 155225-19-7 |
Research indicates that the biological activity of this compound may be attributed to its interaction with various biochemical pathways. The compound is known to exhibit:
- Antibacterial Activity : It has been shown to inhibit the growth of certain bacterial strains by disrupting cellular processes.
- Antifungal Activity : The compound demonstrates effectiveness against various fungal pathogens.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against specific viruses.
The diverse range of biological activities can be linked to its ability to interact with multiple targets within cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrrole derivatives similar to this compound:
- Cytotoxicity and Apoptosis : A study evaluated the cytotoxic effects of synthesized pyrrole derivatives on cancer cell lines using resazurin assays. Results indicated that some derivatives exhibited significant antiproliferative activity and induced apoptosis in cancer cells through caspase activation .
- Antimicrobial Activity : Research on fused pyrrole compounds revealed promising antimicrobial properties against a range of pathogens. For instance, certain derivatives were effective in inhibiting the growth of drug-resistant bacteria .
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of pyrrole derivatives to target proteins involved in disease pathways. These studies confirmed that some compounds could effectively bind to the COX-2 enzyme site, suggesting anti-inflammatory potential .
Biochemical Pathways
The biological activities associated with this compound suggest interactions with several key biochemical pathways:
- Signal Transduction Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
- Inflammatory Response : Its potential anti-inflammatory effects could be mediated through inhibition of pro-inflammatory cytokines.
Q & A
Q. What biological activities are associated with this compound?
- Answer : It exhibits antioxidative properties, demonstrated via radical scavenging (DPPH assay) and metal chelation (ferric reducing power). Activity correlates with structural features like the hydroxyl group at C3 and the rigid bicyclic framework .
Advanced Research Questions
Q. How can the stereoselective synthesis of this compound be optimized?
- Answer : A validated route involves:
Cyclization : Reacting L-proline derivatives with aldehydes under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Deprotection : Treatment with ammonia/methanol to remove tert-butyl carbamate (Boc) groups.
Purification : Column chromatography (CHCl/MeOH, 50:1) with triethylamine to prevent decomposition .
- Critical Parameters : Reaction time (24–48 hr), temperature (RT), and stoichiometry of TFA (10 eq.) ensure >90% yield .
Q. How does stereochemistry at C3 and C8a influence bioactivity?
- Answer : The (3R,8aS) configuration is critical for:
- Antioxidant Efficacy : The R-configuration at C3 enhances hydrogen-bond donation capacity, improving radical scavenging.
- Enzymatic Interactions : The rigid bicyclic structure with 8aS chirality prevents metabolic degradation in Streptomyces .
Q. What computational or experimental approaches resolve contradictions in reported bioactivity data?
- Answer :
- Density Functional Theory (DFT) : Predicts redox potentials of the hydroxyl group to rationalize antioxidative potency variations across studies.
- Comparative Metabolomics : Identifies co-occurring metabolites (e.g., cyclo(Leu-Pro)) in Streptomyces extracts that may synergize or antagonize activity .
Key Research Gaps
- Synthetic Scalability : Current yields (≤92%) require optimization for pharmacological studies .
- In Vivo Efficacy : No data on bioavailability or toxicity in model organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
